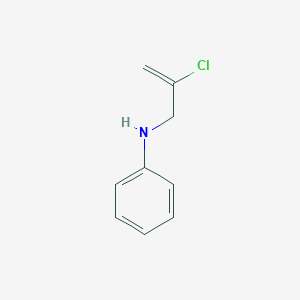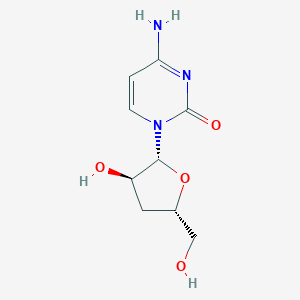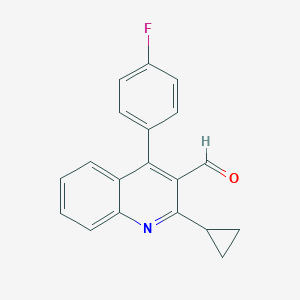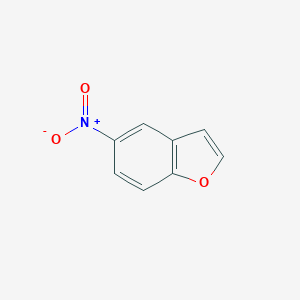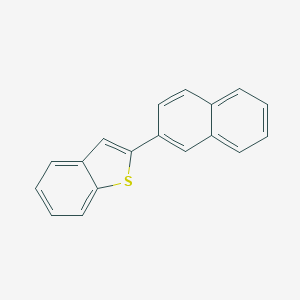
2-(2-Naphthyl)-1-thiaindene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Naphthyl)-1-thiaindene (NT) is a heterocyclic compound that has gained considerable attention in scientific research due to its potential applications in various fields. NT is a sulfur-containing organic molecule that belongs to the family of thiaindenes, which are known for their unique electronic and optical properties.
作用机制
The mechanism of action of 2-(2-Naphthyl)-1-thiaindene is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for cell survival. 2-(2-Naphthyl)-1-thiaindene has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
生化和生理效应
2-(2-Naphthyl)-1-thiaindene has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-(2-Naphthyl)-1-thiaindene has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of 2-(2-Naphthyl)-1-thiaindene for lab experiments is its ease of synthesis and purification. 2-(2-Naphthyl)-1-thiaindene is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of 2-(2-Naphthyl)-1-thiaindene is its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for research on 2-(2-Naphthyl)-1-thiaindene, including the development of new synthesis methods for improved yield and purity, the exploration of 2-(2-Naphthyl)-1-thiaindene-based materials for optoelectronic and biomedical applications, and the investigation of the mechanism of action of 2-(2-Naphthyl)-1-thiaindene in cancer cells. Additionally, the potential use of 2-(2-Naphthyl)-1-thiaindene as a therapeutic agent for other diseases, such as neurodegenerative disorders, warrants further investigation.
合成方法
2-(2-Naphthyl)-1-thiaindene can be synthesized by various methods, including the reaction of 2-naphthylamine with sulfur and a suitable oxidizing agent. Another method involves the reaction of 2-naphthylamine with sulfur monochloride, followed by oxidation with hydrogen peroxide. The purity and yield of the synthesized 2-(2-Naphthyl)-1-thiaindene can be improved by using different purification techniques such as recrystallization and column chromatography.
科学研究应用
2-(2-Naphthyl)-1-thiaindene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedicine. In organic electronics, 2-(2-Naphthyl)-1-thiaindene has been used as a building block for the synthesis of organic semiconductors with high charge mobility and stability. In optoelectronics, 2-(2-Naphthyl)-1-thiaindene-based materials have been explored for their potential applications in light-emitting diodes and photovoltaic devices. In biomedicine, 2-(2-Naphthyl)-1-thiaindene has shown promising results as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
17164-77-1 |
|---|---|
产品名称 |
2-(2-Naphthyl)-1-thiaindene |
分子式 |
C18H12S |
分子量 |
260.4 g/mol |
IUPAC 名称 |
2-naphthalen-2-yl-1-benzothiophene |
InChI |
InChI=1S/C18H12S/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H |
InChI 键 |
VXNMJAGOXHIGRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3 |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3 |
其他 CAS 编号 |
17164-77-1 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



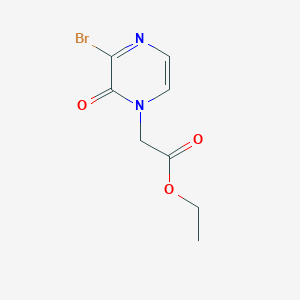
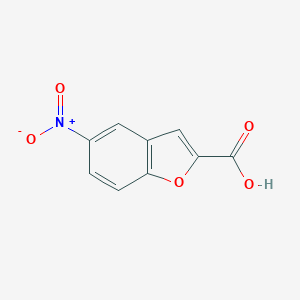
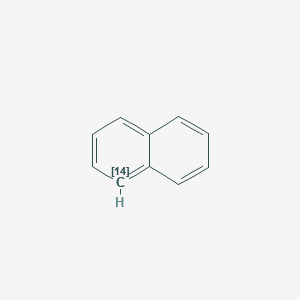
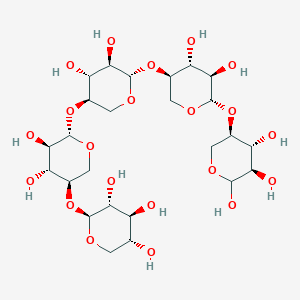
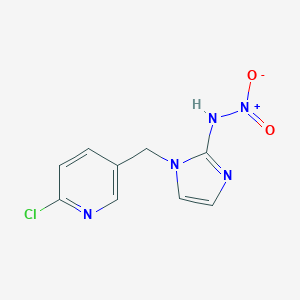
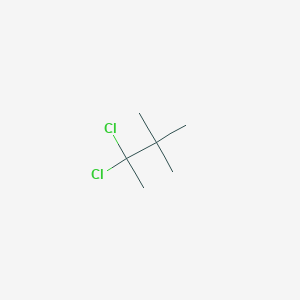
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
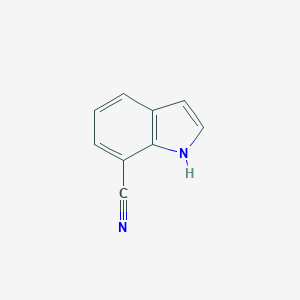
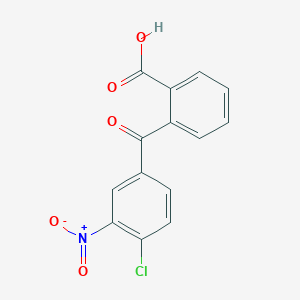
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
